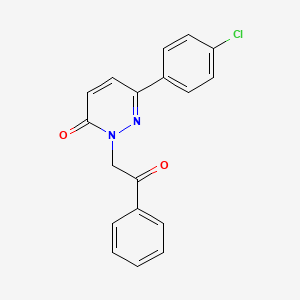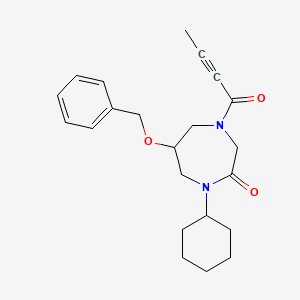
6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone, also known as CP-96,345, is a pyridazinone derivative that has been extensively studied for its potential therapeutic applications. This compound exhibits a unique pharmacological profile that makes it a promising candidate for the treatment of various diseases.
作用機序
The precise mechanism of action of 6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone is not fully understood, but it is thought to act as a modulator of the GABA-A receptor. This receptor is a major target for many drugs that have sedative, anxiolytic, and anticonvulsant effects. This compound has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity and reduced pain perception.
Biochemical and Physiological Effects
This compound exhibits a range of biochemical and physiological effects, including analgesia, sedation, and muscle relaxation. This compound has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory pain. This compound has also been shown to reduce the activity of nociceptive neurons in the spinal cord, leading to reduced pain perception.
実験室実験の利点と制限
One of the major advantages of 6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone is its potent analgesic effects, which make it a useful tool for studying pain pathways in animal models. However, one of the limitations of this compound is its narrow therapeutic window, which means that it can be toxic at high doses. This can make it challenging to perform experiments that require high doses of this compound.
将来の方向性
There are several future directions for research on 6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone. One area of interest is the development of novel analogs of this compound that exhibit improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential use of this compound as a treatment for other diseases, such as anxiety and epilepsy. Finally, further research is needed to fully elucidate the mechanism of action of this compound and to identify potential drug targets for this compound.
合成法
6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone can be synthesized using various methods, including the reaction of 4-chlorobenzyl cyanide with 2-oxo-2-phenylethylamine in the presence of a reducing agent such as lithium aluminum hydride, or by the reaction of 4-chlorobenzaldehyde with 2-oxo-2-phenylethylhydrazine in the presence of a base such as sodium hydroxide. The synthesis of this compound is a challenging process that requires careful optimization of reaction conditions to achieve high yields and purity.
科学的研究の応用
6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. This compound exhibits a unique pharmacological profile that makes it a promising candidate for the treatment of various diseases. For example, this compound has been shown to exhibit potent analgesic effects in animal models of pain, and it has been suggested that this compound may be useful for the treatment of chronic pain conditions such as neuropathic pain and cancer pain.
特性
IUPAC Name |
6-(4-chlorophenyl)-2-phenacylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-15-8-6-13(7-9-15)16-10-11-18(23)21(20-16)12-17(22)14-4-2-1-3-5-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPFNBRQSJGQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(4-chlorophenyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6100527.png)

![methyl [2-[(4-ethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B6100541.png)
![1-[5-(4-chlorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6100545.png)
![N-benzyl-N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6100550.png)
![N-cyclooctyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6100554.png)
![methyl (3-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B6100569.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B6100581.png)
![2-cyclopropyl-N-[2-(1-piperidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6100595.png)
![ethyl 1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6100612.png)
![methyl 2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B6100619.png)
![N'-{2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B6100622.png)
![4-[3-cyclopropyl-1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6100627.png)
![2-(2-fluorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B6100634.png)